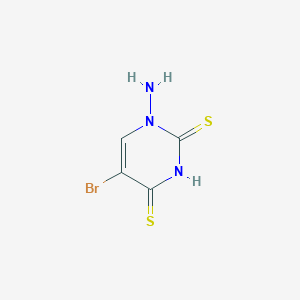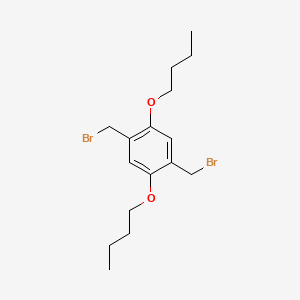![molecular formula C34H38O4 B12564529 6,6'-{[2,5-Bis(phenylethynyl)-1,4-phenylene]bis(oxy)}di(hexan-1-ol) CAS No. 189370-98-7](/img/structure/B12564529.png)
6,6'-{[2,5-Bis(phenylethynyl)-1,4-phenylene]bis(oxy)}di(hexan-1-ol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6’-{[2,5-Bis(phenylethynyl)-1,4-phenylene]bis(oxy)}di(hexan-1-ol) is a complex organic compound characterized by its unique structure, which includes phenylethynyl groups and a phenylene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-{[2,5-Bis(phenylethynyl)-1,4-phenylene]bis(oxy)}di(hexan-1-ol) typically involves multiple steps:
Formation of the Phenylethynyl Groups: This step involves the Sonogashira coupling reaction between a phenylene diiodide and phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst.
Introduction of the Hexanol Groups: The phenylethynyl-substituted phenylene is then reacted with hexanol in the presence of a base, such as potassium carbonate, to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
6,6’-{[2,5-Bis(phenylethynyl)-1,4-phenylene]bis(oxy)}di(hexan-1-ol) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The phenylethynyl groups can be reduced to phenyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for halogenation.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phenyl-substituted derivatives.
Substitution: Formation of halogenated or aminated derivatives.
Applications De Recherche Scientifique
6,6’-{[2,5-Bis(phenylethynyl)-1,4-phenylene]bis(oxy)}di(hexan-1-ol) has several applications in scientific research:
Materials Science: Used in the development of luminescent materials and organic light-emitting diodes (OLEDs) due to its photophysical properties.
Organic Chemistry: Serves as a building block for more complex molecules and polymers.
Biology and Medicine:
Mécanisme D'action
The mechanism by which 6,6’-{[2,5-Bis(phenylethynyl)-1,4-phenylene]bis(oxy)}di(hexan-1-ol) exerts its effects is largely dependent on its interaction with other molecules. The phenylethynyl groups can participate in π-π stacking interactions, while the hydroxyl groups can form hydrogen bonds. These interactions can influence the compound’s photophysical properties and its behavior in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,6-Bis(phenylethynyl)pyrene: Similar in structure but with a pyrene core instead of a phenylene core.
9,10-Bis(phenylethynyl)anthracene: Another compound with phenylethynyl groups but with an anthracene core.
Propriétés
Numéro CAS |
189370-98-7 |
|---|---|
Formule moléculaire |
C34H38O4 |
Poids moléculaire |
510.7 g/mol |
Nom IUPAC |
6-[4-(6-hydroxyhexoxy)-2,5-bis(2-phenylethynyl)phenoxy]hexan-1-ol |
InChI |
InChI=1S/C34H38O4/c35-23-11-1-3-13-25-37-33-27-32(22-20-30-17-9-6-10-18-30)34(38-26-14-4-2-12-24-36)28-31(33)21-19-29-15-7-5-8-16-29/h5-10,15-18,27-28,35-36H,1-4,11-14,23-26H2 |
Clé InChI |
QJRPSQZPTNRKCW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C#CC2=CC(=C(C=C2OCCCCCCO)C#CC3=CC=CC=C3)OCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[7-Hydroxy-8-(prop-2-en-1-yl)naphthalen-1-yl]ethyl}acetamide](/img/structure/B12564446.png)

![2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-1-(9H-fluoren-9-yl)ethyl carbonate](/img/structure/B12564454.png)
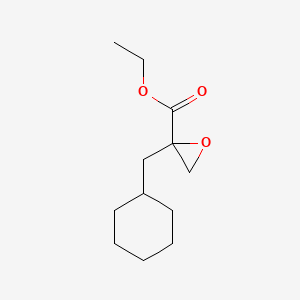
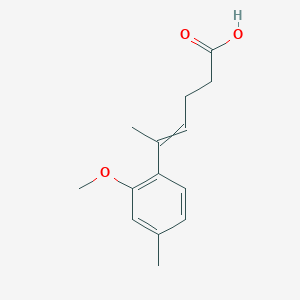

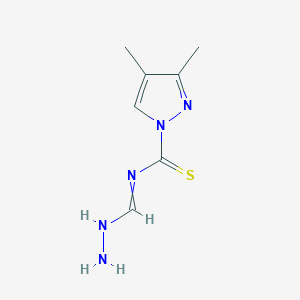
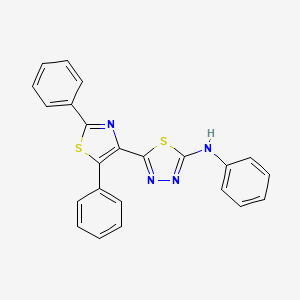

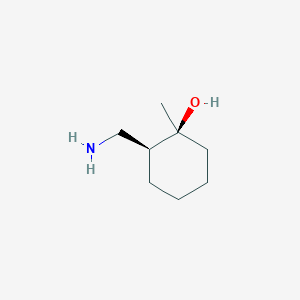
![1-[(4-Chlorophenyl)methyl]-4-[(pentylsulfanyl)acetyl]pyridin-1-ium chloride](/img/structure/B12564500.png)
